2-(Cyclopentylamino)acetamide
Overview
Description
2-(Cyclopentylamino)acetamide is an organic compound with the molecular formula C7H14N2O and a molecular weight of 142.2 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is characterized by its cyclopentyl group attached to an aminoacetamide moiety, which imparts unique chemical properties.
Preparation Methods
The synthesis of 2-(Cyclopentylamino)acetamide can be achieved through several methods. One common approach involves the reaction of cyclopentylamine with chloroacetamide under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to around 80-100°C for several hours to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
2-(Cyclopentylamino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Scientific Research Applications
2-(Cyclopentylamino)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions and protein modifications.
Medicine: Research into the pharmacological properties of this compound and its derivatives is ongoing.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylamino)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, modulating their activity. This interaction can lead to changes in cellular signaling pathways and biochemical processes .
Comparison with Similar Compounds
2-(Cyclopentylamino)acetamide can be compared with other similar compounds, such as:
2-(Cyclohexylamino)acetamide: This compound has a cyclohexyl group instead of a cyclopentyl group, which may result in different steric and electronic properties.
2-(Cyclopropylamino)acetamide: The cyclopropyl group is smaller and more strained compared to the cyclopentyl group, potentially leading to different reactivity and stability.
2-(Phenylamino)acetamide: The presence of a phenyl group introduces aromaticity, which can significantly alter the compound’s chemical behavior and interactions.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of this compound in research and industry.
Properties
IUPAC Name |
2-(cyclopentylamino)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-7(10)5-9-6-3-1-2-4-6/h6,9H,1-5H2,(H2,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBBPRCNRPLJRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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